molecular formula C27H26ClN3O3 B2964297 N-[2-(4-chlorophenyl)ethyl]-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 932470-16-1

N-[2-(4-chlorophenyl)ethyl]-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2964297
CAS No.: 932470-16-1
M. Wt: 475.97
InChI Key: BDAYZEWCNIAZAB-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorophenyl)ethyl]-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide (hereafter referred to as Compound A) is a synthetic acetamide derivative featuring a 1,2-dihydroquinolin core. Its structure includes a 7-methoxy group, a 2-oxo moiety, and a 3-[(phenylamino)methyl] substituent on the quinoline ring, with an acetamide side chain linked to a 2-(4-chlorophenyl)ethyl group.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-34-24-12-9-20-15-21(17-30-23-5-3-2-4-6-23)27(33)31(25(20)16-24)18-26(32)29-14-13-19-7-10-22(28)11-8-19/h2-12,15-16,30H,13-14,17-18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAYZEWCNIAZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NCCC3=CC=C(C=C3)Cl)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts alkylation reaction, using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Final Product: The final step involves the acylation of the intermediate compound with acetic anhydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline compounds.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinoline-Based Acetamides

Compound B : N-[(2-Chlorophenyl)methyl]-2-(3-{[(4-Ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
  • Key Differences: The chlorophenyl group is attached to a methyl group (vs. ethyl in Compound A), reducing steric bulk. The phenylamino substituent features a 4-ethylphenyl group (vs. unsubstituted phenyl in Compound A), enhancing lipophilicity.
  • Implications : The ethyl group may improve membrane permeability but could reduce solubility. The methyl linkage might limit conformational flexibility compared to Compound A 's ethyl chain .
Compound C : N-(2-Chlorophenyl)-2-{7-Methoxy-2-oxo-3-[(Phenylamino)methyl]-1,2-Dihydroquinolin-1-yl}Acetamide
  • Key Differences :
    • The acetamide nitrogen is directly bonded to a 2-chlorophenyl group (vs. 4-chlorophenyl ethyl in Compound A ).
  • The absence of an ethyl spacer could reduce rotational freedom, altering pharmacophore orientation .
Compound D : 2-[(6-Chloro-2-oxo-4-Phenyl-1,2-Dihydroquinolin-3-yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide
  • Key Differences: A sulfanyl (S–) group replaces the phenylaminomethyl moiety. The quinoline core has a 6-chloro and 4-phenyl substitution (vs. 7-methoxy and 3-[(phenylamino)methyl] in Compound A).
  • Implications: The sulfanyl group may enhance hydrogen-bond acceptor capacity but reduce aromatic stacking. The altered substitution pattern on the quinoline core could shift bioactivity toward different targets .

Non-Quinoline Acetamide Derivatives

Compound E : (±)-R,S-2-Chloro-N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-Phenylacetamide
  • Key Differences: Chromen-2-one core replaces the dihydroquinoline ring. Chlorophenyl and methyl groups on the acetamide side chain.
  • Implications: The chromenone core’s planar structure may favor different binding interactions. Despite structural divergence, Compound E demonstrated superior anti-inflammatory activity (vs. ibuprofen), suggesting acetamide derivatives broadly modulate inflammatory pathways .

Structural and Functional Analysis

Table 1: Comparative Structural Features

Compound Core Structure Key Substituents Molecular Weight Notable Bioactivity
A 1,2-Dihydroquinoline 7-OMe, 3-(PhNHCH2), 4-Cl-Ph-CH2CH2 ~500 (estimated) Not reported (predicted: kinase inhibition)
B 1,2-Dihydroquinoline 7-OMe, 3-(4-Et-PhNHCH2), 2-Cl-Ph-CH2 490.0 Not reported
C 1,2-Dihydroquinoline 7-OMe, 3-(PhNHCH2), 2-Cl-Ph 447.9 Not reported
D 1,2-Dihydroquinoline 6-Cl, 4-Ph, S– linker 434.94 Antimicrobial (predicted)
E Chromen-2-one 2-Cl, 4-Me, 7-Ph Not provided Anti-inflammatory (IC50 < ibuprofen)

Impact of Substituents on Bioactivity

  • Chlorophenyl Position : Para-substitution (A ) vs. ortho-substitution (C ) affects steric and electronic profiles. Para-Cl enhances symmetry and may improve target complementarity.
  • Linker Flexibility : Ethyl spacers (A ) vs. methyl (B ) or direct bonding (C ) influence conformational adaptability, critical for binding to enzymes or receptors.
  • Heteroatom Effects: Sulfanyl in D vs.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Molecular Formula : C27_{27}H26_{26}ClN3_3O3_3
  • Molecular Weight : 476.0 g/mol
  • CAS Number : 932470-16-1

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has shown potent activity against glioma cells by inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .

The mechanism through which this compound exerts its anticancer effects involves multiple pathways:

  • Inhibition of Proliferation : The compound disrupts key cellular signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound causes cell cycle arrest, preventing cancer cells from dividing and proliferating.

Cytotoxicity Profile

While exhibiting potent anticancer activity, the compound also demonstrates a relatively low cytotoxicity towards normal cells, making it a promising candidate for further development in cancer therapeutics .

Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers evaluated the structure–activity relationship (SAR) of various derivatives related to this compound. The findings indicated that modifications to the phenylamino group significantly enhanced anticancer efficacy while maintaining low toxicity levels .

Study 2: Mechanistic Insights

A detailed mechanistic study highlighted that the compound induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This study utilized various assays to confirm the activation of caspases and the release of cytochrome c from mitochondria .

Study 3: In Vivo Studies

Preclinical trials involving animal models have shown promising results regarding the efficacy of this compound against tumor growth. The compound was administered orally, resulting in significant tumor size reduction compared to control groups .

Q & A

Basic: What synthetic methodologies are effective for synthesizing the quinolinone-acetamide scaffold, and how can reaction conditions be optimized?

The synthesis of quinolinone-acetamide derivatives typically involves multi-step reactions, including alkylation, condensation, and purification via chromatography. For example, alkylation of quinolinone precursors with chloroacetamide derivatives in the presence of K₂CO₃ in polar aprotic solvents (e.g., DMF/acetone) yields N- or O-substituted products . Optimization strategies include:

  • Stoichiometric control : Adjusting molar ratios of reactants (e.g., 1:1 for quinolinone and alkylating agent) to minimize side products.
  • Catalyst selection : Using Na₂CO₃ or triethylamine to deprotonate intermediates and enhance nucleophilicity .
  • Purification : Gradient elution in silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) improves purity and yield (~58% reported) .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key data should be prioritized?

Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–7.7 ppm for substituted phenyl groups), methoxy signals (δ ~3.8–4.1 ppm), and amide NH protons (δ ~7.7 ppm as broad singlets) .
  • ESI/APCI-MS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) .
  • FTIR : Detect carbonyl stretches (1650–1750 cm⁻¹ for amide/quinolinone C=O) and N-H bending (~1550 cm⁻¹) .

Advanced: How can regioselectivity challenges during alkylation of quinolinone derivatives be addressed?

Regioselectivity in alkylation (N- vs. O-substitution) depends on solvent polarity and base strength. For example:

  • DMF/K₂CO₃ favors N-alkylation due to enhanced nucleophilicity at the quinolinone nitrogen .
  • Low-polarity solvents (e.g., acetone) may reduce steric hindrance, improving yields of desired N-substituted products.
  • Monitoring via TLC at intermediate stages helps identify competing pathways and adjust reaction times .

Advanced: What strategies resolve discrepancies between computational and experimental structural data (e.g., NMR shifts or crystal packing)?

  • DFT calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR shifts to validate tautomeric forms or conformational preferences .
  • X-ray crystallography : Resolve ambiguities in dihedral angles or hydrogen-bonding networks (e.g., R₂²(10) dimers in crystal lattices) .
  • Dynamic NMR : Detect rotational barriers in amide bonds or substituent dynamics causing signal splitting .

Advanced: How do crystal packing and hydrogen-bonding networks influence physicochemical properties?

Crystal structures of related acetamides reveal:

  • Hydrogen bonds : N–H⋯O interactions (2.8–3.0 Å) stabilize dimeric arrangements, affecting solubility and melting points .
  • Packing motifs : Planar amide groups and twisted aryl rings (dihedral angles 44–77°) influence crystallinity and dissolution rates .
  • Polymorphism screening : Solvent evaporation (e.g., methylene chloride) or slurry methods can isolate metastable forms with distinct bioactivity .

Advanced: What structure-activity relationship (SAR) insights guide the design of bioactive analogues?

  • Acetamide modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhances receptor binding affinity .
  • Quinolinone substitution : Methoxy groups at position 7 improve metabolic stability, while phenylaminomethyl groups at position 3 modulate selectivity .
  • Bioisosteric replacement : Replacing the chlorophenyl group with dichlorophenyl or fluorophenyl variants balances lipophilicity and potency .

Basic: How can purification challenges (e.g., low yield or impurities) be mitigated during synthesis?

  • Chromatographic gradients : Use stepwise MeOH/CH₂Cl₂ gradients (0–8%) to separate polar byproducts .
  • Recrystallization : Ethyl acetate or ethanol/water mixtures enhance purity by removing unreacted starting materials .
  • Acid-base washes : Post-reaction HCl washes (pH ~3–4) remove excess Na₂CO₃ or acetyl chloride residues .

Advanced: What in silico tools predict metabolic pathways or toxicity profiles for this compound?

  • ADMET predictors : Use SwissADME or ProTox-II to estimate hepatic clearance, CYP450 inhibition, and hERG channel risks.
  • Docking studies : AutoDock Vina models interactions with targets (e.g., kinases or GPCRs) to prioritize analogues .
  • MetaSite : Predicts phase I/II metabolism sites (e.g., demethylation of methoxy groups) .

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